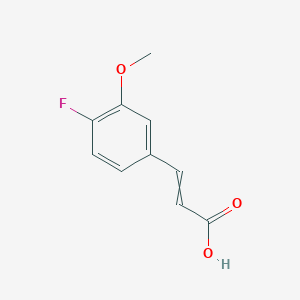

3-(4-Fluoro-3-methoxyphenyl)acrylic acid

Description

3-(4-Fluoro-3-methoxyphenyl)acrylic acid is a substituted cinnamic acid derivative characterized by a fluorine atom at the para position and a methoxy group at the meta position on the phenyl ring (Figure 1). This compound has garnered attention in medicinal chemistry due to its role as a synthetic intermediate for designing kinase inhibitors (e.g., macrocyclic kinase inhibitors) and amyloid-beta aggregation modulators. Its synthesis typically involves condensation reactions, such as the formation of acrylamide derivatives via coupling with phenethylamine, or derivatization into oxadiazoles for therapeutic applications.

Properties

Molecular Formula |

C10H9FO3 |

|---|---|

Molecular Weight |

196.17 g/mol |

IUPAC Name |

3-(4-fluoro-3-methoxyphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C10H9FO3/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2-6H,1H3,(H,12,13) |

InChI Key |

NVEDFCULNXTLOA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-3-methoxyphenyl)acrylic acid typically involves the reaction of 4-fluoro-3-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like piperidine. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired acrylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-3-methoxyphenyl)acrylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.

Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

Substitution: Reagents like sodium methoxide (NaOCH3) or sodium hydride (NaH) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-fluoro-3-methoxybenzoic acid, while reduction could produce 3-(4-fluoro-3-methoxyphenyl)propanol.

Scientific Research Applications

3-(4-Fluoro-3-methoxyphenyl)acrylic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.

Industry: It may be used in the development of new materials, including polymers and coatings, due to its reactive acrylic acid group.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-3-methoxyphenyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups can enhance binding affinity and selectivity, while the acrylic acid moiety can participate in covalent bonding or hydrogen bonding interactions. These interactions can modulate biological pathways, leading to various effects depending on the context of the research.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Physicochemical Comparisons

The following table highlights key structural and physicochemical differences between 3-(4-Fluoro-3-methoxyphenyl)acrylic acid and related compounds:

Key Observations :

- Substituent Position and Bioactivity : The position of fluorine and methoxy groups significantly impacts biological activity. For example, this compound’s dual substitution at positions 3 and 4 enhances its binding to kinase active sites, whereas (E)-4-Methoxycinnamic acid (single 4-OCH₃) exhibits weaker enzyme inhibition.

- Geranyloxy Modifications : The addition of a geranyl chain in compound enhances anticancer activity by promoting apoptosis in tumor cells.

Enzyme Inhibition

- 3-(4'-Geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid: Reduces colon cancer incidence in preclinical models via dietary administration.

- (E)-3-(o-Tolyl)acrylate Derivatives : Exhibit α-glucosidase inhibition superior to acarbose, suggesting antidiabetic applications.

Antimicrobial Activity

Q & A

Q. What are the standard synthetic routes for 3-(4-fluoro-3-methoxyphenyl)acrylic acid, and how can reaction conditions be optimized?

The compound is typically synthesized via esterification or condensation reactions. For example, esterification of 3-(4-fluoro-3-methoxyphenyl)-3-oxopropanoic acid with ethanol under reflux conditions using sulfuric acid as a catalyst ensures high yields . Optimization includes temperature control (60–80°C), solvent selection (e.g., dichloromethane), and stoichiometric ratios of reactants. Purification via recrystallization or column chromatography is recommended to isolate the product .

Q. What safety protocols should be followed when handling this compound?

Based on structurally related fluoroaromatic compounds, this compound may exhibit acute oral toxicity (H302) and eye irritation (H319). Researchers should use PPE (gloves, goggles), work in a fume hood, and adhere to GHS07 safety guidelines. Proper waste disposal methods for fluorinated compounds are critical to minimize environmental contamination .

Q. How can purity and structural integrity be validated after synthesis?

Techniques include:

- HPLC/GC-MS : To assess purity (>95% recommended).

- NMR (¹H/¹³C) : Confirm substituent positions (e.g., fluorine at C4, methoxy at C3) .

- Melting Point Analysis : Compare with literature values (e.g., ~155–160°C) .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software elucidate the compound’s molecular structure?

Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths, angles, and stereochemistry (e.g., (2E)-configuration). SHELXTL or SHELXL refines crystallographic data, enabling precise determination of intermolecular interactions (e.g., hydrogen bonding with the carboxylic acid group). This is critical for understanding reactivity and polymorphism .

Q. What strategies are used to evaluate the compound’s biological activity, such as antimicrobial or anticancer effects?

- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to measure cytotoxicity.

- Enzyme inhibition studies : Target enzymes like cyclooxygenase (COX) or kinases, leveraging the fluorophenyl group’s electron-withdrawing effects for enhanced binding .

- Molecular docking : Predict interactions with biological targets (e.g., EGFR kinase) using computational models .

Q. How do structural modifications (e.g., fluorine substitution) influence reactivity and bioactivity?

Comparative studies with analogs show:

- Fluorine : Increases lipophilicity (logP) and metabolic stability, enhancing blood-brain barrier penetration.

- Methoxy group : Modulates electron density, affecting aromatic electrophilic substitution rates. For example, replacing fluorine with chlorine reduces hydrogen-bonding potential but increases steric hindrance .

Q. What methodologies assess environmental persistence and degradation pathways?

Q. How does stereochemistry (E/Z isomerism) impact physicochemical properties?

The (2E)-isomer exhibits higher thermal stability and crystallinity compared to the (2Z)-form due to reduced steric strain. Differential scanning calorimetry (DSC) and polarized light microscopy distinguish polymorphic forms, which are critical for pharmaceutical formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.